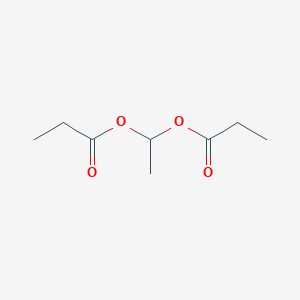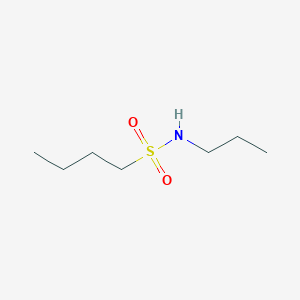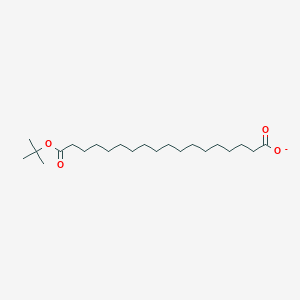![molecular formula C11H15NO3S2 B8437362 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate](/img/structure/B8437362.png)
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains nitrogen and sulfur atoms. Benzothiazines are known for their diverse biological and pharmacological activities, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate typically involves the reaction of 2,3-dihydro-1,4-benzothiazine with ethyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Scientific Research Applications
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,3-dihydro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate
- 2-(4-Methylphenoxy)ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
Uniqueness
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate is unique due to its specific structural features and reactivity. The presence of the methanesulfonate group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its biological activities, such as antimicrobial and anti-inflammatory properties, distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H15NO3S2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzothiazin-4-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C11H15NO3S2/c1-17(13,14)15-8-6-12-7-9-16-11-5-3-2-4-10(11)12/h2-5H,6-9H2,1H3 |
InChI Key |
SDBMXIWVEFCEES-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN1CCSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 5-(methylsulfonyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B8437321.png)



![2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol](/img/structure/B8437341.png)



